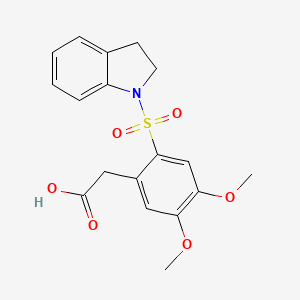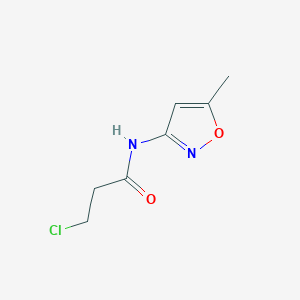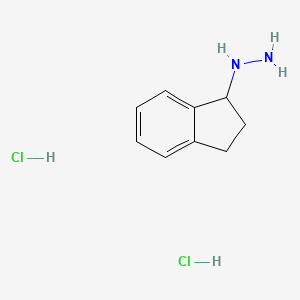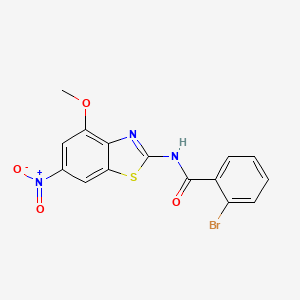
2-(4-(Isopropylthio)phenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Isopropylthio)phenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H24ClF3N2OS and its molecular weight is 396.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anxiolytic-like Effects of Arylpiperazine Derivatives
- Research on arylpiperazine derivatives, including those with isonicotinic and picolinic nuclei, has explored their potential anxiolytic effects. These compounds have shown promise in modulating anxiety through interactions with the GABAergic and serotonin (5-HT) systems, suggesting their potential use in treating anxiety disorders. The detailed mechanism involves direct 5-HT1A receptor activation and indirect involvement of the GABAergic system, highlighting a complex interplay of neurotransmitter systems in mediating anxiolytic effects (Kędzierska et al., 2019).
Novel Synthetic Opioids and Hearing Loss
- MT-45, a novel synthetic opioid with a piperazine component, has been associated with cases of hearing loss and unconsciousness in drug-related incidents. This highlights the diverse and sometimes unexpected pharmacological effects of novel psychoactive substances. While this study focuses on adverse effects, it underscores the importance of understanding the full spectrum of biological activities associated with synthetic compounds, potentially guiding the development of safer therapeutic agents (Helander et al., 2014).
Discovery and Characterization of Drug Metabolites
- The metabolism and disposition of drugs, including those with piperazine structures, have been extensively studied to understand their pharmacokinetics and pharmacodynamics. For example, the comprehensive analysis of L-735,524, an HIV-1 protease inhibitor, involved identifying its metabolites in human urine. Such studies are crucial for drug development, as they inform dosing regimens, potential drug interactions, and safety profiles (Balani et al., 1995).
Psychoactive Substances and Drug-Related Deaths
- The analysis of novel psychoactive substances (NPS) like MT-45 in biological samples from drug-related deaths underscores the significance of toxicological screening in forensic investigations. Such research helps in the identification of emerging drugs of abuse, understanding their toxicological profiles, and contributing to public health and safety measures (Papsun et al., 2016).
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2OS.ClH/c1-13(2)24-15-5-3-14(4-6-15)11-16(23)22-9-7-21(8-10-22)12-17(18,19)20;/h3-6,13H,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMSNQFHICVZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea](/img/structure/B2707625.png)

![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B2707627.png)
![4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2707629.png)
![2-Cyclopropyl-4-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2707631.png)

![1-Methyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2707633.png)
![2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2707634.png)
![2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2707635.png)


![7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2707639.png)
![N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2707641.png)
![5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2707647.png)
